molecular formula C10H13NO B3194174 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one CAS No. 80539-08-8

1-(4-Amino-3,5-dimethylphenyl)ethan-1-one

Cat. No. B3194174
CAS RN: 80539-08-8
M. Wt: 163.22 g/mol
InChI Key: FKNKEQLUQOXFSP-UHFFFAOYSA-N
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Description

1-(4-Amino-3,5-dimethylphenyl)ethan-1-one, also known as 4-AcO-DET, is a synthetic compound that belongs to the tryptamine family. It is a designer drug that has gained popularity among researchers due to its psychoactive and hallucinogenic properties. This compound is a derivative of psilocin, which is a naturally occurring compound found in certain mushrooms. 4-AcO-DET is a potent compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one is not fully understood. However, it is believed to act on the serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. The compound is thought to have a similar mechanism of action to psilocin, which is known to produce hallucinogenic effects by binding to the serotonin receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, it is known to produce a range of effects such as altered perception, mood, and cognition. The compound has also been shown to increase heart rate and blood pressure, which can be potentially harmful in individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

1-(4-Amino-3,5-dimethylphenyl)ethan-1-one has several advantages for lab experiments. It is a potent compound that produces consistent and reliable results, making it an ideal candidate for scientific research applications. However, the compound also has some limitations, such as its potential to induce adverse effects in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one. One potential area of research is its potential therapeutic effects in treating mental health disorders such as depression, anxiety, and addiction. Another area of research is its potential to induce mystical experiences, which can have profound effects on an individual's spiritual and psychological well-being. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
In conclusion, this compound, also known as this compound, is a synthetic compound that has gained popularity among researchers due to its psychoactive and hallucinogenic properties. The compound has shown promising results in scientific research applications, and further research is needed to fully understand its potential therapeutic effects and mechanism of action.

Scientific Research Applications

1-(4-Amino-3,5-dimethylphenyl)ethan-1-one has shown promising results in scientific research applications. It has been studied for its potential therapeutic effects in treating various mental health disorders such as depression, anxiety, and addiction. The compound has also been studied for its potential to induce mystical experiences, which can have profound effects on an individual's spiritual and psychological well-being.

properties

IUPAC Name

1-(4-amino-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNKEQLUQOXFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665901
Record name 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80539-08-8
Record name 1-(4-Amino-3,5-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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